

physical properties of Methyl-d3-amine hydrochloride

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Compound of Interest

Compound Name: Methyl-d3-amine

Cat. No.: B1598088

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An In-depth Technical Guide to the Physical Properties of **Methyl-d3-amine** Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-d3-amine hydrochloride (CAS No: 7436-22-8) is the deuterated isotopologue of methylamine hydrochloride.[1] The substitution of protium with deuterium atoms imparts a greater metabolic stability to the molecule, a feature that is highly valuable in pharmaceutical research and development. This increased stability can lead to improved pharmacokinetic profiles of drug candidates.[1] Consequently, **Methyl-d3-amine** hydrochloride serves as a critical building block in the synthesis of deuterated pharmaceutical ingredients and as an internal standard for analytical applications.[2][3] This guide provides a comprehensive overview of its physical properties, the experimental protocols used for its characterization, and its role in synthetic and analytical workflows.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Methyl-d3-amine** hydrochloride are summarized below. These properties are essential for its handling, storage, and application in a laboratory setting.

Property	Value	References
CAS Number	7436-22-8	[2] [4] [5] [6] [7] [8]
Chemical Formula	CD ₃ NH ₂ ·HCl	[2] [6] [7] [8]
Molecular Weight	70.54 g/mol	[2] [4] [5] [8] [9]
Appearance	White to off-white crystalline powder/solid	[2] [4] [5] [7] [10] [11]
Melting Point	231-234 °C	[1] [3] [4] [9] [11] [12]
Boiling Point	225-230 °C at 20 hPa (15 mmHg)	[12]
Solubility	Slightly soluble in Water; Soluble in DMSO, Methanol, and other polar solvents	[4] [7] [11]
Isotopic Purity	Typically ≥98 atom % D	[6] [10] [13]
Storage	2-8°C, Hygroscopic, under inert atmosphere	[5]

Experimental Protocols

The synthesis and characterization of **Methyl-d3-amine** hydrochloride involve precise methodologies to ensure high purity and isotopic enrichment.

Synthesis Protocols

Several synthetic routes are employed for the preparation of **Methyl-d3-amine** hydrochloride. A common strategy involves the reduction of a deuterated starting material.[\[2\]](#)

Method 1: Reduction of Deuterated Nitromethane[\[14\]](#)[\[15\]](#) A widely used method involves the reduction of nitromethane-d₃.

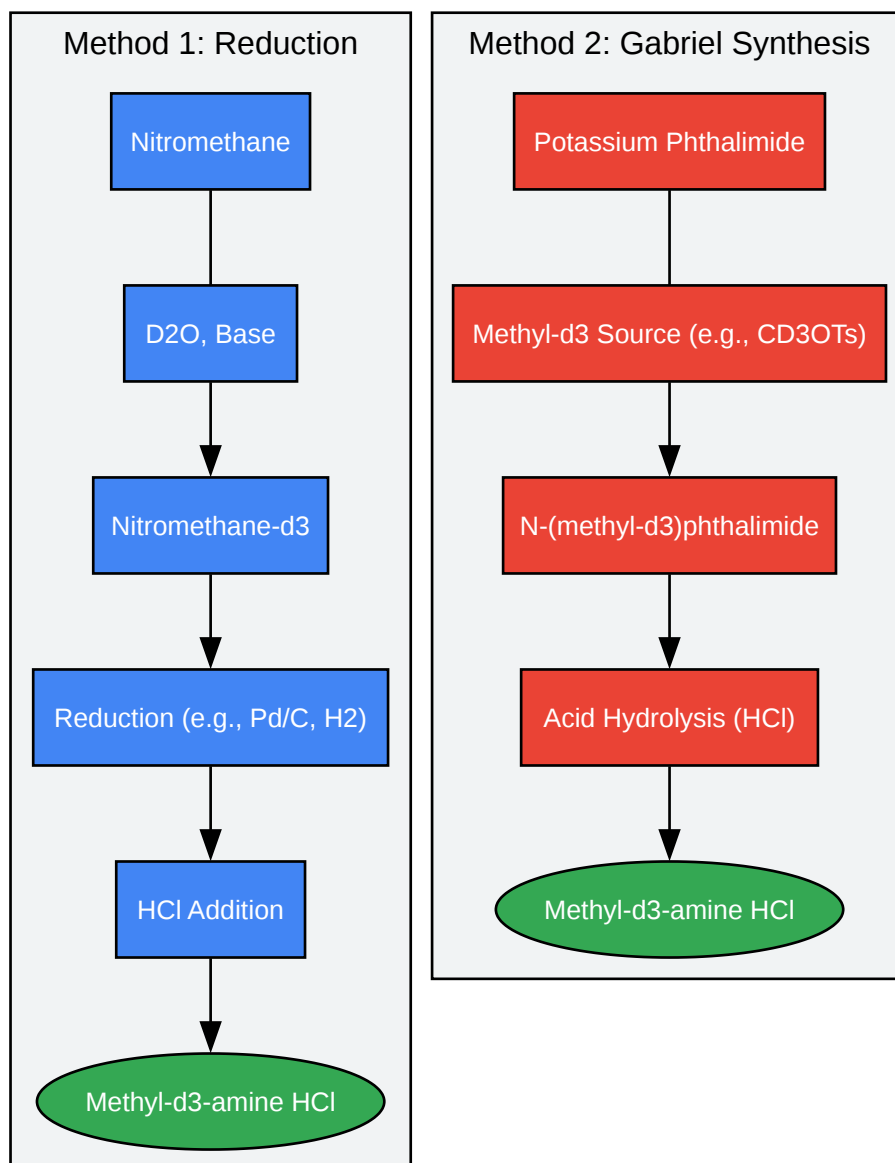
- **Deuteration of Nitromethane:** Nitromethane is reacted with deuterium oxide in the presence of a base and a phase-transfer catalyst to yield nitromethane-d₃.

- Reduction: The resulting nitromethane-d₃ is dissolved in an inert solvent like methanol. A catalyst, such as Palladium on carbon (Pd/C), is added.
- Hydrogenation: The mixture undergoes hydrogenation (e.g., using H₂ gas) at room temperature for several hours.
- Acidification and Isolation: The reaction mixture is acidified with hydrochloric acid. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield **Methyl-d₃-amine** hydrochloride as a solid product.^[15]

Method 2: From N-(methyl-d₃)phthalimide (Gabriel Synthesis Adaptation)^{[14][16]} This method provides an alternative route to the target compound.

- Preparation of N-(methyl-d₃)phthalimide: Potassium phthalimide is reacted with a deuterated methylating agent, such as methyl-d₃ p-toluenesulfonate, in a solvent like DMF at an elevated temperature (e.g., 60°C).^[14]
- Acid Hydrolysis: The N-(methyl-d₃)phthalimide intermediate is then subjected to hydrolysis with a strong acid, such as hydrochloric acid, in an aqueous solvent.^[14] The reaction is typically heated to reflux to drive it to completion.
- Isolation: Upon completion, the reaction mixture is processed to isolate the **Methyl-d₃-amine** hydrochloride salt.

General Synthesis Workflow for Methyl-d3-amine HCl

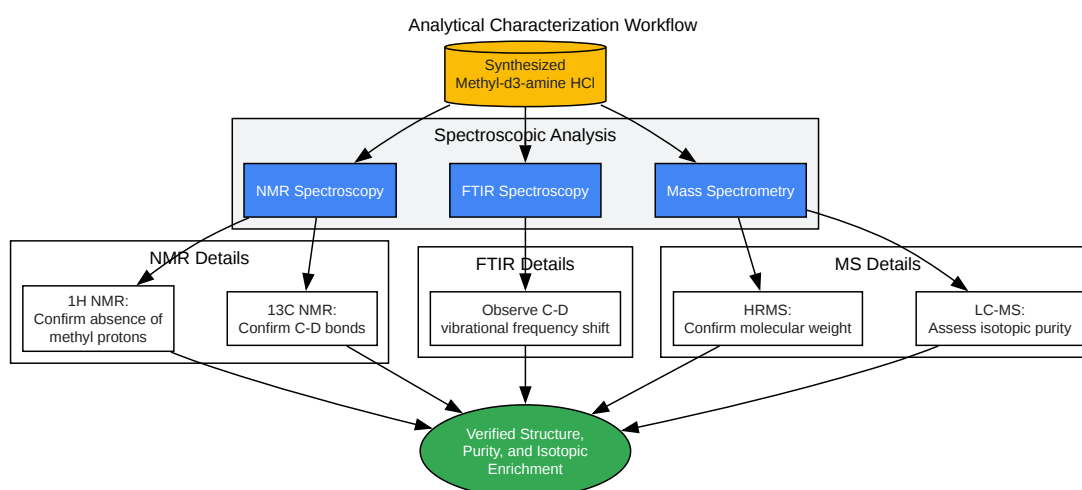
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Caption: High-level workflows for the synthesis of **Methyl-d3-amine** hydrochloride.

Analytical Characterization Protocols

Verifying the identity, purity, and isotopic enrichment of **Methyl-d3-amine** hydrochloride is crucial. A combination of spectroscopic techniques is typically employed.[\[2\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: This is the primary technique to confirm the successful deuteration of the methyl group. The spectrum is checked for the absence of a proton signal in the methyl region (approximately 2.5 ppm) that would be present in the non-deuterated analogue.[\[2\]](#)
 - ^{13}C NMR: This analysis provides information about the carbon framework. The chemical shift and multiplicity of the methyl carbon signal confirm the presence of C-D bonds.[\[2\]](#)
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - FTIR is used to identify functional groups and can be applied to quantify isotopic purity. The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift to lower vibrational frequencies for C-D bonds compared to C-H bonds. This shift provides clear evidence of deuteration.[\[2\]](#)
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight of the compound, providing definitive evidence of the incorporation of three deuterium atoms.[\[2\]](#)
 - Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the deuterated compound from any residual non-deuterated or partially-deuterated species, allowing for a quantitative assessment of isotopic purity.[\[2\]](#)



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Caption: Workflow for the analytical verification of **Methyl-d3-amine** hydrochloride.

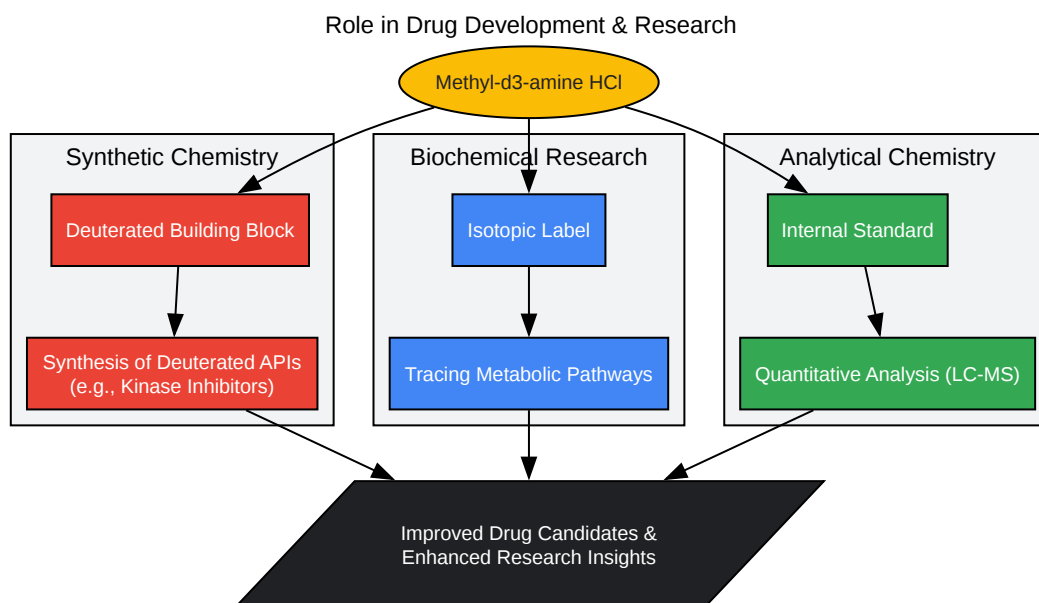
Applications in Research and Development

The unique properties of **Methyl-d3-amine** hydrochloride make it an indispensable tool in modern drug discovery and development.

- **Pharmaceutical Synthesis:** It is a key intermediate for introducing deuterated methyl groups into complex active pharmaceutical ingredients (APIs).[2] This strategy is used to develop "heavy drugs" with potentially enhanced metabolic stability and improved pharmacokinetic properties.[1][17] A notable application is in the preparation of deuterated diphenylurea

derivatives, which have been investigated as potent phosphokinase inhibitors for targeted cancer therapies.[1][5]

- **Biochemical Pathway Elucidation:** The deuterated methyl group serves as a stable isotopic label.[2] By incorporating it into biomolecules, researchers can use techniques like mass spectrometry to trace the metabolic fate of these molecules, helping to delineate complex biochemical pathways with high precision.[2]
- **Analytical Internal Standard:** Due to its distinct mass, **Methyl-d3-amine** hydrochloride is an excellent internal standard for the quantitative analysis of its non-deuterated counterpart, methylamine, in various biological and environmental matrices using mass spectrometry-based methods.[2][3]



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Caption: Applications of **Methyl-d3-amine** hydrochloride in R&D.

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